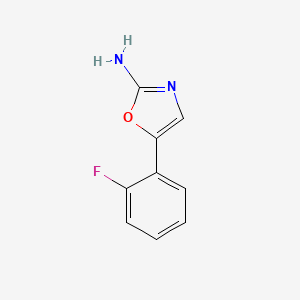

5-(2-Fluorophenyl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOKEKWUQRGCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 5-(2-fluorophenyl)oxazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the bromination of 2'-fluoroacetophenone to yield the key intermediate, 2-bromo-2'-fluoroacetophenone. This intermediate subsequently undergoes cyclization with urea to form the target 2-aminooxazole derivative. This guide provides detailed experimental protocols, quantitative data where available, and visualizations to aid in the practical application of this synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound can be achieved through the following two-step reaction sequence:

-

Bromination of 2'-Fluoroacetophenone: The initial step involves the alpha-bromination of 2'-fluoroacetophenone to produce 2-bromo-2'-fluoroacetophenone. This reaction is a standard electrophilic substitution at the carbon alpha to the carbonyl group.

-

Cyclization with Urea: The resulting α-haloketone, 2-bromo-2'-fluoroacetophenone, is then reacted with urea in a condensation-cyclization reaction to form the desired this compound. This reaction is a classic method for the formation of the 2-aminooxazole ring system.[1]

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Bromo-2'-fluoroacetophenone

This procedure is adapted from a known method for the bromination of 2'-fluoroacetophenone.[2][3]

Materials:

-

2'-Fluoroacetophenone

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or another suitable solvent like ether[2]

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 2'-fluoroacetophenone in a suitable solvent (e.g., chloroform or ether) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[2]

-

Prepare a solution of bromine in the same solvent.

-

Slowly add the bromine solution dropwise to the stirred solution of 2'-fluoroacetophenone at room temperature. The reaction is typically maintained at temperatures between 0 and 25°C to control exothermicity.[3]

-

Continue stirring for a period of 2 to 4 hours to ensure the reaction goes to completion.[3]

-

After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-2'-fluoroacetophenone.[2]

-

The crude product can be used in the next step without further purification or can be purified by techniques such as distillation or chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of 2-aminooxazoles from α-haloketones and urea, adapted for the specific substrate.[1]

Materials:

-

2-Bromo-2'-fluoroacetophenone

-

Urea

-

Ethanol or another suitable solvent

-

Reflux apparatus

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2'-fluoroacetophenone and a molar excess of urea in ethanol.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

III. Data Presentation

| Step | Reactants | Product | Reagents/Solvents | Typical Yield | Reference |

| 1 | 2'-Fluoroacetophenone | 2-Bromo-2'-fluoroacetophenone | Bromine, Chloroform/Ether | High | [2][3] |

| 2 | 2-Bromo-2'-fluoroacetophenone, Urea | This compound | Ethanol | Moderate to Good (expected) | [1] |

Note: The yield for Step 2 is an estimation based on general procedures for similar reactions, as a specific yield for this substrate was not found in the searched literature.

IV. Experimental Workflow Visualization

References

Technical Guide: Spectroscopic and Synthetic Overview of 5-(2-Fluorophenyl)oxazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

5-(2-Fluorophenyl)oxazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxazole and fluorophenyl moieties in bioactive molecules. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies related to this specific compound. However, a thorough search of scientific databases and literature has revealed a significant lack of published experimental spectroscopic data for this compound (CAS 1260889-62-0).

In the absence of direct experimental data, this guide will provide:

-

Predicted Spectroscopic Characteristics: Based on the analysis of structurally similar compounds, we will outline the expected features in NMR, IR, and Mass Spectrometry.

-

General Synthetic Strategies: A plausible synthetic pathway for the preparation of this compound will be detailed, drawing from established methods for the synthesis of 5-substituted-2-aminooxazoles.

-

Logical Workflow for Synthesis: A visual representation of a potential synthetic route will be provided using a Graphviz diagram.

Predicted Spectroscopic Data

While no specific experimental spectra for this compound have been located, the following tables summarize the anticipated spectroscopic characteristics based on data from analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule should it be synthesized.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| NH₂ | 5.0 - 7.0 | Broad Singlet | - | Chemical shift can be highly variable depending on solvent and concentration. |

| Oxazole H-4 | 6.5 - 7.5 | Singlet | - | The exact position is influenced by the electronic nature of the adjacent substituents. |

| Phenyl H-3' | 7.0 - 7.3 | Multiplet | J ≈ 7-9 (ortho), 1-2 (meta) | |

| Phenyl H-4' | 7.2 - 7.5 | Multiplet | J ≈ 7-9 (ortho), 1-2 (meta) | |

| Phenyl H-5' | 7.0 - 7.3 | Multiplet | J ≈ 7-9 (ortho), 1-2 (meta) | |

| Phenyl H-6' | 7.8 - 8.2 | Multiplet | J ≈ 7-9 (ortho), 1-2 (meta) |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Oxazole C-2 | 155 - 165 | Attached to the amino group. |

| Oxazole C-4 | 110 - 125 | |

| Oxazole C-5 | 140 - 150 | Attached to the fluorophenyl group. |

| Phenyl C-1' | 115 - 125 (d, J ≈ 15-25 Hz) | Carbon attached to the oxazole ring. |

| Phenyl C-2' | 158 - 162 (d, J ≈ 240-250 Hz) | Carbon bearing the fluorine atom. |

| Phenyl C-3' | 115 - 120 (d, J ≈ 20-25 Hz) | |

| Phenyl C-4' | 128 - 132 | |

| Phenyl C-5' | 124 - 128 | |

| Phenyl C-6' | 129 - 133 |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Characteristic Peaks / Values | Interpretation |

| IR Spectroscopy (cm⁻¹) | 3300 - 3500 (two bands) | N-H stretching of the primary amine. |

| 1620 - 1680 | C=N stretching of the oxazole ring. | |

| ~1600, ~1480 | Aromatic C=C stretching. | |

| 1100 - 1200 | C-F stretching. | |

| Mass Spectrometry (m/z) | 178.06 [M+H]⁺ | Molecular ion peak (for C₉H₇FN₂O). |

| Fragmentation may involve loss of HNCO, HCN, and cleavage of the phenyl ring. |

Experimental Protocols: A General Synthetic Approach

A common and effective method for the synthesis of 5-substituted-2-aminooxazoles involves the cyclization of an α-haloketone with urea or a related cyanating agent. Below is a detailed, generalized protocol that could be adapted for the synthesis of this compound.

Reaction Scheme:

2-Bromo-1-(2-fluorophenyl)ethan-1-one + Urea → this compound

Materials and Reagents:

-

2-Bromo-1-(2-fluorophenyl)ethan-1-one

-

Urea

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

-

Base (e.g., Sodium bicarbonate, Potassium carbonate)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) and urea (1.5 - 2.0 eq).

-

Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF) to dissolve the reactants. Add a mild base such as sodium bicarbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product using NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

5-(2-Fluorophenyl)oxazol-2-amine: A Technical Guide to an Under-characterized Molecule

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the chemical properties and stability of 5-(2-Fluorophenyl)oxazol-2-amine is exceptionally limited. This document provides a technical overview based on the general characteristics of the 2-aminooxazole chemical class. All specific properties and behaviors of this compound must be determined through dedicated experimental investigation.

Introduction

This compound is a small organic molecule featuring a 2-aminooxazole core substituted with a 2-fluorophenyl group at the 5-position. While the 2-aminooxazole scaffold is a recognized pharmacophore in medicinal chemistry, this specific derivative remains largely uncharacterized in peer-reviewed literature and public chemical databases. This guide aims to provide a foundational understanding of its likely chemical properties and stability by extrapolating from the known behavior of related structures.

Chemical and Physical Data

Experimentally determined physicochemical data for this compound are not available in public databases. The following table summarizes the basic calculated and identifying information for this compound.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1260889-62-0[1] |

| Molecular Formula | C₉H₇FN₂O[1] |

| Molecular Weight | 178.16 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=NO2)N)F |

| InChI Key | Not available |

General Synthesis and Reactivity

A specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, a general and plausible synthetic route for 2-amino-5-aryloxazoles can be proposed based on established organic chemistry principles.

General Synthetic Workflow

A common method for the synthesis of 2-aminooxazoles involves the Hantzsch-type reaction between an α-haloketone and urea. This approach is widely applicable to a variety of substituted aryl ketones.

Caption: Proposed general synthesis of this compound.

Reactivity Profile

The reactivity of this compound is expected to be governed by its principal functional groups: the 2-amino group, the oxazole ring, and the 2-fluorophenyl substituent.

-

2-Amino Group: The exocyclic amino group is anticipated to be the most reactive site for electrophilic attack. It will likely undergo typical reactions of an aromatic amine, including acylation, alkylation, and diazotization.

-

Oxazole Ring: The oxazole ring is an aromatic heterocycle. It is generally less reactive towards electrophilic substitution than benzene. The presence of the electron-donating amino group at the 2-position is expected to activate the ring, likely directing electrophiles to the 4-position.

-

2-Fluorophenyl Group: The fluorine atom is an ortho-, para- director for electrophilic aromatic substitution on the phenyl ring, though it is deactivating overall.

Stability Considerations

The stability of this compound under various conditions has not been experimentally determined. The following are general expectations based on the 2-aminooxazole scaffold:

-

Thermal Stability: The compound is likely to be a solid at room temperature and is expected to have moderate to good thermal stability. High temperatures, particularly in the presence of acidic or basic catalysts, may lead to decomposition.

-

pH Sensitivity: The 2-amino group imparts basic properties to the molecule. In acidic media, protonation of the amino group will occur, forming a salt that is likely more water-soluble. The oxazole ring itself can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

-

Oxidative/Reductive Stability: The molecule is expected to be stable to mild oxidizing and reducing agents. Strong oxidizing conditions may lead to degradation of the amino group or the oxazole ring.

-

Photostability: As with many aromatic and heterocyclic compounds, there is a potential for degradation upon prolonged exposure to ultraviolet (UV) light.

Potential Biological Interactions and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or interaction of this compound with any signaling pathways. While the broader class of 2-aminooxazoles has been investigated for various therapeutic applications, including as kinase inhibitors, any such activity for this specific compound would require experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in this molecule would need to develop and validate their own methods based on general procedures for related compounds.

Conclusion

This compound represents a molecule with a potentially interesting pharmacological profile due to its 2-aminooxazole core. However, a comprehensive review of available scientific data reveals a significant lack of characterization. The information provided in this guide is based on chemical principles and data from analogous structures and should be treated as a preliminary guide for further research. Any application of this compound in a research or drug development setting will necessitate a thorough experimental investigation of its chemical, physical, and biological properties.

References

Whitepaper: In Silico Modeling and Validation of 5-(2-Fluorophenyl)oxazol-2-amine Binding to the Sigma-1 Receptor

Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, pharmacology, and neuroscience.

Abstract: The discovery and characterization of novel receptor ligands are pivotal in modern drug development. This technical guide provides a comprehensive framework for the in silico modeling of a candidate molecule, 5-(2-Fluorophenyl)oxazol-2-amine, with a hypothetical target, the Sigma-1 receptor (σ1R). The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum, implicated in a variety of cellular functions and representing a promising therapeutic target for neurological and psychiatric disorders.[1][2][3][4] This document outlines detailed protocols for molecular docking simulations using AutoDock Vina, a widely used open-source program, and for the subsequent experimental validation of computational predictions via radioligand binding assays. All methodologies are presented to be readily adaptable for researchers exploring small molecule-protein interactions.

Introduction

The intersection of computational modeling and experimental pharmacology has significantly accelerated the pace of drug discovery. In silico techniques, such as molecular docking, allow for the rapid, cost-effective prediction of binding affinities and interaction modes between small molecules and their macromolecular targets.[5] This approach enables the prioritization of compounds for synthesis and biological testing, streamlining the development pipeline.

This guide focuses on the hypothetical investigation of This compound , a novel small molecule with a scaffold common to various biologically active compounds. Given the frequent role of similar heterocyclic structures in targeting central nervous system receptors, we propose the Sigma-1 receptor (σ1R) as a plausible therapeutic target. The σ1R is a transmembrane chaperone protein, distinct from classical G-protein coupled or ionotropic receptors, that modulates critical cellular signaling pathways, including calcium signaling at the endoplasmic reticulum-mitochondrion interface.[3][6]

This document serves as a practical whitepaper detailing the complete workflow for:

-

Predicting the binding interaction of this compound with the human Sigma-1 receptor using molecular docking.

-

Analyzing the predicted binding data.

-

Providing a robust protocol for the experimental validation of the in silico findings.

Methodologies: A Dual Approach

A robust analysis combines computational prediction with experimental validation. The following sections provide detailed protocols for both phases of the investigation.

In Silico Modeling: Molecular Docking Protocol

This protocol details the use of AutoDock Vina for predicting the binding pose and affinity of the ligand to the receptor.[7]

2.1.1. Required Software and Resources

-

AutoDock Tools (ADT): A graphical user interface for preparing input files.

-

AutoDock Vina: The core docking program.

-

Protein Data Bank (PDB): Source for the 3D crystal structure of the target receptor (e.g., PDB ID: 5HK1 for human Sigma-1 Receptor).

-

Molecular Graphics Viewer: (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio) for visualization and analysis.

2.1.2. Step 1: Receptor Preparation

-

Obtain Structure: Download the crystal structure of the human Sigma-1 receptor from the PDB.

-

Clean the PDB File: Open the structure in a molecular viewer or ADT. Remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not essential for binding the compound of interest.

-

Add Polar Hydrogens: Use ADT to add polar hydrogen atoms to the protein structure, which is critical for defining hydrogen bond donors and acceptors.

-

Assign Charges: Compute Gasteiger charges for the protein atoms. This step is essential for the AutoDock scoring function, although Vina's scoring is less dependent on it.[8]

-

Save as PDBQT: Save the processed receptor structure in the PDBQT file format, which includes atomic charges, atom types, and topological information required by AutoDock Vina.[8]

2.1.3. Step 2: Ligand Preparation

-

Generate 3D Structure: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Define Torsions: Open the ligand file in ADT to define the rotatable bonds (torsions). This allows the ligand to be flexible during the docking process.

-

Save as PDBQT: Save the final ligand structure in the PDBQT format.

2.1.4. Step 3: Grid Box Generation

-

Identify Binding Site: The docking search space is defined by a 3D grid box. The center of this box should be the geometric center of the known binding pocket of the receptor. For the Sigma-1 receptor, this can be identified from the position of the co-crystallized ligand in the PDB structure.

-

Define Grid Dimensions: In ADT, use the "Grid Box" tool. Adjust the dimensions (x, y, z) to ensure the box is large enough to encompass the entire binding site, allowing the flexible ligand to move freely. A typical size is 20x20x20 Å.

-

Save Configuration: Save the grid parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the grid center and its dimensions.

2.1.5. Step 4: Running the Docking Simulation

-

Execute Vina: Run AutoDock Vina from the command line. The command requires specifying the receptor, ligand, configuration file, and the desired output file name.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

-

-

Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computation time but also the reliability of the result. The default value is 8.[9]

2.1.6. Step 5: Analysis of Results

-

Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol, found in the log file. More negative values indicate stronger predicted binding.

-

Binding Poses: Vina will generate multiple binding poses (typically 9 by default), ranked by affinity. These are stored in the output.pdbqt file.

-

Visualization: Load the receptor PDBQT and the output ligand poses into a molecular viewer. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with specific amino acid residues in the binding pocket.

Experimental Validation: Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the receptor.[10][11][12][13]

2.2.1. Materials and Reagents

-

Receptor Source: Membrane preparations from cells stably expressing the human Sigma-1 receptor or from homogenized tissue known to express the receptor.

-

Radioligand: A high-affinity Sigma-1 receptor ligand labeled with a radioisotope (e.g., --INVALID-LINK---pentazocine).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.

-

Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure radioactivity.

2.2.2. Step 1: Membrane Preparation

-

Cells or tissues are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.[10]

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2.2.3. Step 2: Assay Procedure

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10]

-

Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled Sigma-1 receptor ligand (e.g., haloperidol) to saturate the receptors.

-

Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[10]

2.2.4. Step 3: Filtration and Counting

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This traps the membranes with bound radioligand on the filter.[10]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.

2.2.5. Step 4: Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Hypothetical Results and Data Presentation

The following table summarizes hypothetical data from the in silico docking of this compound into the active site of the human Sigma-1 receptor.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.9 | The predicted free energy of binding for the top-ranked pose. |

| RMSD from Crystal Pose (Å) | 1.2 | Root-mean-square deviation relative to a reference ligand, indicating pose accuracy. |

| Predicted Ki (nM) | 150 | Estimated inhibition constant derived from the binding affinity. |

| Key Interacting Residues | TYR103, GLU172, TRP164, LEU105 | Amino acids predicted to form significant interactions with the ligand. |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking | Predicted non-covalent interactions stabilizing the ligand-receptor complex. |

| Number of H-Bonds | 2 | The amine group is predicted to form hydrogen bonds with the side chain of GLU172. |

Table 1: Summary of Hypothetical Molecular Docking Results.

Mandatory Visualizations

Diagrams are crucial for representing complex workflows and biological pathways. The following have been generated using the DOT language.

Caption: A flowchart illustrating the key stages of the in silico molecular docking process.

Caption: A simplified diagram of a potential Sigma-1 receptor signaling pathway.

Discussion

The described dual-pronged approach, integrating predictive in silico modeling with definitive experimental validation, represents a gold-standard workflow in modern medicinal chemistry. The hypothetical binding affinity of -8.9 kcal/mol for this compound suggests a strong interaction with the Sigma-1 receptor, warranting further investigation. The predicted interactions with key residues like TYR103 and GLU172 provide a structural hypothesis for its binding mechanism.

The true value of this computational prediction lies in its ability to generate a testable hypothesis. The radioligand binding assay serves as the crucial next step to confirm and quantify this predicted interaction.[14] A strong correlation between the predicted binding affinity and the experimentally determined Ki would validate the docking model and establish this compound as a legitimate ligand for the Sigma-1 receptor.

Conclusion

This technical guide provides a detailed, step-by-step framework for the computational and experimental characterization of a novel small molecule, this compound, at a hypothetical receptor target. By following the outlined protocols for molecular docking with AutoDock Vina and subsequent validation with radioligand binding assays, researchers can efficiently investigate new small molecule-protein interactions, accelerating the identification of promising lead compounds for therapeutic development.

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labs.penchant.bio [labs.penchant.bio]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 7. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]

- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide on the Mechanism of Action of 5-(2-Fluorophenyl)oxazol-2-amine

Disclaimer: Following a comprehensive literature review, it has been determined that there is a significant lack of publicly available research specifically detailing the mechanism of action, quantitative pharmacological data, and established experimental protocols for 5-(2-Fluorophenyl)oxazol-2-amine. The following guide is therefore constructed based on the known biological activities and mechanisms of structurally related compounds, providing a potential framework for understanding its action and for guiding future research.

Introduction to this compound and Related Compounds

This compound belongs to the 2-aminooxazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can engage with various biological targets through non-covalent interactions. The presence of a 2-fluorophenyl group at the 5-position and an amine group at the 2-position are key structural features that likely dictate its pharmacological profile.

While specific data for this compound is not available, research on analogous compounds, such as other substituted 2-aminooxazoles and phenyl-oxazoles, has revealed a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. The mechanism of action for these related compounds often involves the inhibition of key enzymes or modulation of specific signaling pathways.

Postulated Mechanisms of Action Based on Analogous Compounds

Based on the activities of structurally similar molecules, several potential mechanisms of action for this compound can be hypothesized. These hypotheses provide a foundation for future experimental investigation.

Kinase Inhibition

Many heterocyclic compounds, including those with oxazole and thiazole cores, are known to function as kinase inhibitors. For instance, Dasatinib, a potent inhibitor of the BCR-ABL kinase used in the treatment of chronic myeloid leukemia (CML), features a 2-aminothiazole moiety. Studies have shown that 2-aminooxazole derivatives can exhibit similar, and in some cases, more potent, antiproliferative activity against CML cell lines, suggesting they may also target BCR-ABL or other related kinases.[1]

Potential Signaling Pathway: Kinase Inhibition

References

An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazol-2-amine: Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the novel small molecule 5-(2-Fluorophenyl)oxazol-2-amine. This compound belongs to the 2-aminooxazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.

Discovery and Rationale

The discovery of this compound is part of a broader effort in the exploration of 2-aminooxazole derivatives as potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The rationale for the design of this specific molecule is based on the established success of related compounds. For instance, the structurally similar compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. The 2-aminooxazole core serves as a key pharmacophore, while the substituted phenyl ring at the 5-position is crucial for modulating potency and selectivity. The placement of the fluorine atom at the ortho position on the phenyl ring in this compound is a strategic modification aimed at exploring the structure-activity relationship (SAR) and potentially improving the compound's pharmacological properties, such as binding affinity and metabolic stability.

Synthesis

The synthesis of this compound can be achieved through a multi-step synthetic route, adapted from established protocols for similar 2-amino-5-aryloxazoles. The general approach involves the formation of an α-bromoketone intermediate followed by a cyclization reaction with cyanamide.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-1-(2-fluorophenyl)ethan-1-one (Intermediate 1)

-

To a solution of 1-(2-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromoketone.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the 2-bromo-1-(2-fluorophenyl)ethan-1-one (Intermediate 1) (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add cyanamide (2 equivalents) to the solution.

-

Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography to obtain this compound.

Synthesis Workflow

References

Preliminary Screening of 5-(2-Fluorophenyl)oxazol-2-amine: A Technical Guide for Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary screening strategy for the novel compound 5-(2-Fluorophenyl)oxazol-2-amine. Given the established broad-spectrum bioactivity of the oxazole scaffold, this document details experimental protocols for assessing the potential cytotoxic, antimicrobial, and kinase inhibitory activities of this compound. Furthermore, it explores plausible signaling pathways, namely the p38 MAPK and VEGFR-2 pathways, that may be modulated by this class of molecules. All experimental data are presented in standardized tables for clarity and comparative analysis. Methodologies are described in detail to ensure reproducibility. Visual representations of experimental workflows and signaling pathways are provided using Graphviz to facilitate a deeper understanding of the proposed screening cascade and potential mechanisms of action.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorophenyl group can further enhance metabolic stability and binding affinity to biological targets. This guide proposes a systematic approach to the initial biological evaluation of the novel compound, this compound. The screening funnel is designed to efficiently assess its potential as a therapeutic agent by investigating its effects on cell viability, microbial growth, and key enzymatic targets involved in disease pathogenesis.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-aminooxazoles. One common approach involves the reaction of an α-haloketone with urea or a urea equivalent.

Proposed Synthetic Scheme:

Structure-Activity Relationship of 5-(2-Fluorophenyl)oxazol-2-amine Analogs: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The 2-aminooxazole moiety, in particular, serves as a versatile building block in medicinal chemistry, offering multiple points for structural modification to optimize potency, selectivity, and pharmacokinetic properties.[1] This technical guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 5-(2-Fluorophenyl)oxazol-2-amine analogs, with a particular emphasis on their potential as kinase inhibitors. The strategic placement of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties and metabolic stability, making this an interesting scaffold for drug discovery.

Core Structure and SAR Exploration

The fundamental scaffold under investigation is this compound. The SAR exploration of this core involves systematic modifications at three primary positions:

-

R1 (Substituents on the 2-amino group): Modifications at this position can influence hydrogen bonding interactions within the target's active site and modulate the compound's physicochemical properties.

-

R2 (Substituents on the oxazole ring): While this guide focuses on analogs with a hydrogen at the 4-position of the oxazole ring, substitution at this site could impact the molecule's orientation in the binding pocket.

-

R3 (Substituents on the phenyl ring): Alterations to the substitution pattern on the phenyl ring, in addition to the existing 2-fluoro group, can affect lipophilicity, electronic properties, and potential interactions with the target protein.

Below is a hypothetical representation of the SAR for this class of compounds, drawing upon general principles observed for kinase inhibitors and related heterocyclic scaffolds.

Hypothetical Structure-Activity Relationship Data

The following table summarizes hypothetical quantitative data for a series of this compound analogs against a representative kinase target (e.g., a receptor tyrosine kinase).

| Compound ID | R1 (at 2-amino) | R3 (on Phenyl Ring) | Kinase IC50 (nM) |

| 1a | -H | 2-F | 520 |

| 1b | -Methyl | 2-F | 350 |

| 1c | -Ethyl | 2-F | 480 |

| 1d | -Cyclopropyl | 2-F | 210 |

| 1e | -Phenyl | 2-F | 85 |

| 1f | -4-Methoxyphenyl | 2-F | 55 |

| 1g | -4-Chlorophenyl | 2-F | 95 |

| 1h | -H | 2-F, 4-Cl | 410 |

| 1i | -Phenyl | 2-F, 4-Cl | 60 |

| 1j | -H | 2-F, 4-OCH3 | 650 |

| 1k | -Phenyl | 2-F, 4-OCH3 | 120 |

Interpretation of Hypothetical SAR:

-

Substitution at the 2-amino group (R1): Unsubstituted analogs (e.g., 1a ) generally exhibit moderate activity. Small alkyl substitutions have a modest effect, while the introduction of an aromatic ring (e.g., -Phenyl in 1e ) significantly enhances potency. This suggests a potential hydrophobic pocket in the kinase active site that can be occupied by the R1 substituent. Electron-donating groups on this phenyl ring (e.g., -4-Methoxyphenyl in 1f ) may further improve activity, possibly through favorable electronic interactions.

-

Substitution on the 5-phenyl ring (R3): In addition to the essential 2-fluoro group, further substitution on this ring can modulate activity. Electron-withdrawing groups at the 4-position (e.g., -Cl in 1h and 1i ) appear to be well-tolerated or slightly beneficial, potentially enhancing binding affinity. Conversely, electron-donating groups (e.g., -OCH3 in 1j and 1k ) may lead to a decrease in potency.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through a multi-step process. A representative synthetic route is outlined below.

Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethan-1-one

2'-Fluoroacetophenone is subjected to bromination using a suitable brominating agent, such as bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield the corresponding α-bromo ketone.

Step 2: Synthesis of this compound

The resulting 2-Bromo-1-(2-fluorophenyl)ethan-1-one is then condensed with urea in a suitable solvent, such as ethanol or dimethylformamide (DMF), under reflux conditions to form the 2-aminooxazole ring.[1]

Step 3: N-Arylation/N-Alkylation of the 2-amino group (for R1 substituted analogs)

For analogs with substitutions at the 2-amino position, a Buchwald-Hartwig cross-coupling reaction can be employed.[1] This involves reacting the this compound with an appropriate aryl halide or alkyl halide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

Diagram: Synthetic Workflow

Caption: General synthetic scheme for this compound analogs.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs against specific kinases can be determined using a variety of assay formats. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

-

Reagents and Materials:

-

Purified recombinant kinase enzyme.

-

Substrate peptide specific to the kinase.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compounds (analogs) dissolved in DMSO.

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

384-well white microplates.

-

-

Assay Procedure: a. Dispense a small volume (e.g., 5 µL) of kinase and substrate solution into the wells of a 384-well plate. b. Add the test compounds at various concentrations (typically a serial dilution). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. f. Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Diagram: Kinase Inhibition Assay Workflow

Caption: Workflow for a typical in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Many small molecule kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. Receptor Tyrosine Kinases (RTKs) are a common target class. The hypothetical signaling pathway below illustrates how an inhibitor of an RTK could function.

Diagram: Simplified RTK Signaling Pathway and Inhibition

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationships, though presented hypothetically in this guide, underscore the importance of systematic chemical modifications to enhance biological activity. The synthetic routes and assay protocols described herein provide a framework for the synthesis and evaluation of new analogs. Further investigation into this chemical space is warranted to fully elucidate the therapeutic potential of this compound class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 5-(2-Fluorophenyl)oxazol-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Determination of Aqueous Solubility and Octanol-Water Partition Coefficient (LogP) for 5-(2-Fluorophenyl)oxazol-2-amine (CAS: 1260889-62-0)

Executive Summary

This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and LogP of the compound this compound. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted values obtained from computational models. Furthermore, it outlines detailed experimental protocols for the established shake-flask and potentiometric titration methods for solubility determination, alongside the shake-flask and High-Performance Liquid Chromatography (HPLC) methods for LogP determination. These protocols are provided to guide researchers in the experimental validation of the predicted values. Visual workflows for the principal experimental procedures are also included to ensure clarity and reproducibility.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. It is crucial to note that these values are computationally derived and await experimental verification.

| Parameter | Predicted Value | Data Source |

| Aqueous Solubility | -3.14 (log(mol/L)) | ADME-Lab |

| LogP (Octanol-Water) | 2.08 | ChemSrc |

Disclaimer: The data presented in this table is based on computational predictions and should be used as an estimation pending experimental validation.

Experimental Protocols for Determination of Aqueous Solubility

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is determined from the measured concentration of the saturated solution.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds and can be faster than the shake-flask method.

Protocol:

-

Dissolution: Dissolve a precisely weighed amount of this compound in a known volume of an acidic or basic solution in which it is fully soluble.

-

Titration: Titrate the resulting solution with a standardized strong base or acid, respectively.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode throughout the titration.

-

Precipitation Point: The point at which the compound starts to precipitate is identified by a change in the titration curve.

-

Solubility Calculation: The intrinsic solubility and the pH-solubility profile can be calculated from the pH at the point of precipitation and the known pKa of the compound.

Experimental Protocols for Determination of LogP

Shake-Flask Method

This is the traditional and most reliable method for LogP determination.

Protocol:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.

-

Compound Addition: Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol.

-

Partitioning: Add a known volume of the other pre-saturated phase to the solution.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Potential Therapeutic Targets of 5-(2-Fluorophenyl)oxazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic applications of 5-(2-Fluorophenyl)oxazol-2-amine by examining the biological activity of its close structural analog, 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine. Data strongly indicate that the oxazol-2-amine scaffold is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies for target validation and compound characterization, and visual representations of the pertinent signaling pathways and experimental workflows. While the direct therapeutic targets of the ortho-fluoro isomer remain to be explicitly determined, the information presented herein for the para-fluoro analog offers a robust foundation for further investigation and drug development efforts.

Introduction

The 5-phenyloxazol-2-amine scaffold is an emerging pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities. This guide focuses on the potential therapeutic targets of this compound. Due to a lack of direct studies on this specific positional isomer, this document leverages extensive data from its closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, to infer its likely mechanism of action and therapeutic potential. The primary identified target for this class of compounds is FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML)[1][2].

The substitution of fluorine on the phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. While both ortho and para substitutions are common in drug design, their distinct electronic and steric effects can lead to differential biological activities. This guide will discuss the known activity of the para-fluoro analog as a potent FLT3 inhibitor and consider the potential implications of the ortho-fluoro substitution.

Primary Therapeutic Target: FMS-like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25% of cases[3]. These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.

Mechanism of Action

A close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (herein referred to as the "lead compound"), has been identified as a potent inhibitor of both wild-type FLT3 and its clinically relevant mutants, including FLT3-ITD[1][2]. The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules such as STAT5. This inhibition of the FLT3 signaling cascade ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

Caption: FLT3 Signaling Pathway and Inhibition.

Quantitative Data

The following tables summarize the in vitro activity of the lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, against FLT3 kinase and AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) |

| FLT3 | < 100 |

| FLT3-ITD | < 100 |

| FLT3-D835Y | < 100 |

| Data derived from a cell-free kinase assay for the para-fluoro analog[2]. |

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines

| Cell Line | FLT3 Status | IC₅₀ (nM) |

| Molm-13 | FLT3-ITD positive | < 100 |

| MV4-11 | FLT3-ITD positive | < 100 |

| HL-60 | FLT3-null | > 10,000 |

| Data derived from cell viability assays for the para-fluoro analog[2]. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of oxazol-2-amine derivatives with their biological targets.

FLT3 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant FLT3 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (5-(Aryl)oxazol-2-amine)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, FLT3 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Caption: FLT3 Kinase Assay Workflow.

Cell Viability Assay

This assay determines the concentration of the compound that inhibits the proliferation of cancer cell lines by 50% (IC₅₀).

Materials:

-

AML cell lines (e.g., Molm-13, MV4-11, HL-60)

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Test compound

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add the test compound at various concentrations in serial dilutions.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Shake the plates for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Western Blot for Phospho-STAT5

This technique is used to detect the phosphorylation status of STAT5, a downstream effector of FLT3.

Materials:

-

AML cell lines

-

Test compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat the AML cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells following treatment with the test compound.

Materials:

-

AML cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

In Vivo Studies

The anti-leukemic activity of the lead compound was confirmed in a xenograft mouse model using MV4-11 cells[1]. This demonstrates the potential for this class of compounds to be effective in a whole-organism setting.

AML Xenograft Model

Procedure:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with FLT3-ITD positive AML cells (e.g., MV4-11).

-

Once tumors are established or engraftment is confirmed, the mice are randomized into treatment and control groups.

-

The test compound is administered orally or via another appropriate route daily for a specified period.

-

Tumor volume or leukemic burden is monitored regularly.

-

At the end of the study, the mice are euthanized, and tissues are collected for further analysis (e.g., histology, Western blot).

Structure-Activity Relationship and the Role of Fluorine Position

The lead compound features a fluorine atom at the para position of the 5-phenyl ring. The user's compound of interest has the fluorine at the ortho position. This seemingly minor change can have significant implications:

-

Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution in the phenyl ring and influence interactions with the target protein. The electronic effect of a para-fluoro substituent is different from that of an ortho-fluoro substituent.

-

Steric Effects: An ortho substituent is in closer proximity to the oxazole ring and the point of rotation of the phenyl group. This can impose conformational constraints on the molecule, potentially locking it into a bioactive conformation or, conversely, preventing it from adopting the optimal binding pose.

-

Metabolism: The position of the fluorine can affect the metabolic stability of the compound by blocking sites of oxidation by cytochrome P450 enzymes.

While the para-fluoro analog is a potent FLT3 inhibitor, the activity of the ortho-fluoro isomer must be empirically determined. It is plausible that this compound also targets FLT3, but its potency and pharmacokinetic profile may differ.

Conclusion

Based on robust preclinical data from a close structural analog, this compound is a promising candidate for development as an inhibitor of FMS-like tyrosine kinase 3 (FLT3). The primary therapeutic indication for such a compound would be acute myeloid leukemia, particularly in patients harboring FLT3 mutations. The provided experimental protocols offer a clear framework for the preclinical evaluation of this compound. Further studies are warranted to directly assess the inhibitory activity of the ortho-fluoro isomer against FLT3 and to characterize its anti-leukemic effects in relevant cellular and in vivo models. The potential for synergistic activity with other anticancer agents, such as PARP inhibitors, also merits further investigation[1]. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this and related oxazol-2-amine compounds toward clinical application.

References

CAS number and IUPAC name for 5-(2-Fluorophenyl)oxazol-2-amine

CAS Number: 1260889-62-0 IUPAC Name: 5-(2-Fluorophenyl)oxazol-2-amine

Introduction

This compound is a heterocyclic organic compound belonging to the 2-aminooxazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While specific comprehensive studies on this compound are not extensively available in the public domain, this guide provides an in-depth overview based on the known chemistry and biological activities of structurally related 5-phenyloxazol-2-amine derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 1260889-62-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, general methods for the synthesis of 2-aminooxazoles can be adapted. A common and effective method is the reaction of an α-haloketone with urea or a urea equivalent.

General Experimental Protocol for the Synthesis of 2-Aminooxazole Derivatives

A plausible synthetic route for this compound involves the condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with urea.

Materials:

-

2-bromo-1-(2-fluorophenyl)ethan-1-one

-

Urea

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Base (e.g., Potassium carbonate, Sodium hydride)

Procedure:

-

To a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in the chosen anhydrous solvent, add urea (1.5 - 2.0 eq).

-

Add a suitable base (1.5 - 2.0 eq) to the reaction mixture.

-

The reaction mixture is then heated, typically between 80-120 °C, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 5-phenyloxazole have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Many 5-phenyloxazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. One of the proposed mechanisms of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Hypothetical mechanism of anticancer action.

Antiviral Activity

Certain (5-oxazolyl)phenyl amine derivatives have demonstrated potent antiviral activities, for instance, against Hepatitis C virus (HCV) and Coxsackie virus.[1] The exact mechanism for these compounds is often target-specific, involving the inhibition of viral enzymes or replication processes.

Quantitative Data

No specific quantitative biological data for this compound has been reported. However, based on studies of analogous compounds, one could anticipate its evaluation in similar assays. The table below presents hypothetical data to illustrate how such information would be structured.

| Compound Analogue | Assay Type | Cell Line | IC₅₀ (µM) |

| Analogue A (Anticancer) | Cytotoxicity Assay | HeLa (Cervical Cancer) | 5.2 |

| Analogue B (Anticancer) | Tubulin Polymerization | (Biochemical Assay) | 1.8 |

| Analogue C (Antiviral) | HCV Replicon Assay | Huh-7 | 0.75 |

| Analogue D (Antiviral) | CVB3 Plaque Reduction | Vero | 2.1 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a novel compound like this compound.

Caption: Drug discovery workflow.

Conclusion

This compound represents a chemical structure with potential for biological activity, drawing from the established profile of the 5-phenyloxazol-2-amine class of compounds. While specific data for this molecule is sparse, the synthetic routes and potential therapeutic applications outlined in this guide provide a solid foundation for future research. Further investigation into its synthesis, biological evaluation, and mechanism of action is warranted to fully elucidate its potential as a lead compound in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: 5-(2-Fluorophenyl)oxazol-2-amine Scaffold in Medicinal Chemistry

Introduction

The 5-(2-Fluorophenyl)oxazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This heterocyclic motif serves as a versatile backbone for the design of potent and selective inhibitors of various protein kinases implicated in oncogenesis. Notably, derivatives of this scaffold have shown remarkable efficacy against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds derived from this scaffold, with a focus on its application as an FLT3 inhibitor.

Featured Compound: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)

A key example of a potent derivative is 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c in seminal research), which has been identified as a novel and effective FLT3 inhibitor.[1][2] This compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of AML.[1][2]

Biological Target: FMS-like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts.[1][2][3] Consequently, FLT3 has become a prime therapeutic target for the development of small molecule inhibitors.

FLT3 Signaling Pathway and Inhibition

The constitutive activation of mutant FLT3 receptors triggers a cascade of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which collectively promote cell proliferation and inhibit apoptosis.[3] The this compound scaffold, as exemplified by compound 7c, is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

Caption: FLT3 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) and its analogs against FLT3 kinase and AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Oxazol-2-amine Derivatives

| Compound | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |

| 7c | < 100 | < 100 |

| 5c | < 100 | < 100 |

| 4c | < 100 | < 100 |

| 2c | < 100 | < 100 |

| 6c | < 100 | < 100 |

| Data extracted from a study identifying novel FLT3 inhibitors, indicating that several compounds, including 7c, showed potent inhibition of both FLT3-ITD and FLT3-D835Y mutants at concentrations below 100 nM.[2] |

Table 2: In Vitro Anti-proliferative Activity of Compound 7c

| Cell Line | Genotype | GI50 (nM) |

| Molm-13 | FLT3-ITD+ | < 100 |

| MV4-11 | FLT3-ITD+ | < 100 |

| HL-60 | FLT3-null | > 10,000 |

| K562 | FLT3-WT | > 1,000 |

| Compound 7c demonstrates potent and selective growth inhibition of AML cell lines harboring the FLT3-ITD mutation, with minimal effect on cells lacking FLT3 or expressing wild-type FLT3.[2] |

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)

This protocol outlines the general synthetic route for the preparation of the title compound.

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]

Application of 5-(2-Fluorophenyl)oxazol-2-amine in Kinase Inhibitor Screening

Application Note & Protocol

For Research Use Only

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and inflammatory diseases. The oxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. This document provides a comprehensive framework for the screening and characterization of novel compounds featuring this scaffold, using 5-(2-Fluorophenyl)oxazol-2-amine as a representative example.

The following protocols detail a systematic approach to evaluate the inhibitory activity of this compound, starting with a broad biochemical screen to identify potential kinase targets, followed by cell-based assays to confirm on-target activity in a physiological context and assess cellular effects. Given that structurally related molecules have shown inhibitory activity against members of the mitogen-activated protein kinase (MAPK) family, the p38 MAPK pathway will be used as an illustrative example for targeted validation.

Screening Cascade Overview

A tiered approach is recommended to efficiently screen and characterize novel kinase inhibitors. This cascade begins with broad, high-throughput biochemical assays and progresses to more complex, lower-throughput cell-based and functional assays.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data for this compound, which would be generated following the protocols described below.

Table 1: Primary Biochemical Screening Data

| Kinase Target | % Inhibition at 10 µM |

| MAPK14 (p38α) | 95.2 |

| MAPK11 (p38β) | 88.1 |

| JNK1 | 45.6 |

| ERK2 | 15.3 |

| CDK2 | 8.9 |

| VEGFR2 | 12.5 |

| ... | ... |

Table 2: Biochemical IC50 Determination for Active Hits

| Kinase Target | IC50 (nM) |

| MAPK14 (p38α) | 75 |

| MAPK11 (p38β) | 250 |

| JNK1 | >1000 |

Table 3: Cellular Assay Results

| Assay Type (Cell Line) | Endpoint | Result (IC50, nM) |

| p38α Target Engagement (HEK293) | IC50 | 150 |

| p-MK2 (Substrate) Inhibition (U937) | IC50 | 220 |

| TNF-α Release Inhibition (LPS-stimulated PBMC) | IC50 | 350 |